Product packaging for Methoxyisopropyl acetate, (S)-(Cat. No.:CAS No. 335203-10-6)

Methoxyisopropyl acetate, (S)-

Cat. No.: B8254406
CAS No.: 335203-10-6
M. Wt: 132.16 g/mol
InChI Key: LLHKCFNBLRBOGN-YFKPBYRVSA-N
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Description

Contextualization of Chiral Esters in Asymmetric Synthesis

Chiral esters are invaluable intermediates and building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. beilstein-journals.orgnih.gov The synthesis of enantiomerically pure compounds is crucial in various industries, particularly pharmaceuticals, where the two enantiomers of a drug can have vastly different biological activities. ontosight.ai

Asymmetric synthesis strategies involving chiral esters often rely on either using a chiral starting material or employing a chiral catalyst or auxiliary to control the stereochemical outcome of a reaction. nih.govorganic-chemistry.org Lipases and esterases are frequently used enzymes for the enantioselective hydrolysis or formation of ester bonds, allowing for the kinetic resolution of racemic mixtures to obtain enantiomerically enriched alcohols and esters. nih.gov For instance, the lipase-catalyzed acylation of racemic alcohols can produce a chiral ester and the corresponding unreacted enantiomer of the alcohol, both in high enantiomeric purity. nih.govunipd.it

Furthermore, chiral allylic esters are significant synthetic intermediates, and their catalytic asymmetric synthesis has been a subject of extensive research. nih.govacs.org Methods have been developed for the enantioselective synthesis of these esters from prochiral starting materials using chiral catalysts, often achieving high yields and excellent enantiomeric excesses. organic-chemistry.orgscispace.com These chiral esters can then be transformed into a variety of other useful chiral molecules, such as chiral allylic alcohols. nih.govacs.org

The Enantiomeric Significance of (S)-Methoxyisopropyl Acetate (B1210297)

(S)-Methoxyisopropyl acetate, with the IUPAC name [(2S)-1-methoxypropan-2-yl] acetate, is the (S)-enantiomer of methoxyisopropyl acetate. nih.gov Its specific three-dimensional arrangement is critical in applications where stereochemistry dictates biological or chemical activity. While its racemic form, a mixture of (R)- and (S)-enantiomers, is widely used as a solvent in industries like coatings and electronics, the enantiomerically pure forms are of interest for more specialized applications. ontosight.aiontosight.aiwikipedia.org

The significance of a single enantiomer, such as (S)-methoxyisopropyl acetate, often lies in its role as a chiral building block or intermediate in the synthesis of complex, stereospecific molecules. ontosight.ai For example, in pharmaceutical synthesis, the use of a specific enantiomer as a starting material or intermediate can be essential to produce a drug with the desired therapeutic effect and avoid the potential adverse effects of the other enantiomer. ontosight.ai The (S)-configuration of the methoxyisopropyl acetate molecule can influence the stereochemical course of reactions in which it participates, making it a valuable tool for chemists aiming to control the chirality of their target molecules.

Below is a table summarizing the key properties of (S)-Methoxyisopropyl Acetate:

PropertyValue
IUPAC Name [(2S)-1-methoxypropan-2-yl] acetate nih.gov
Molecular Formula C6H12O3 nih.gov
Molecular Weight 132.16 g/mol nih.gov
CAS Number 335203-10-6 nih.gov

Scope and Significance of Academic Research on the Compound

Academic research on methoxyisopropyl acetate often focuses on its synthesis, properties, and applications, particularly as a solvent. chemicalbook.comgoogle.com Studies have explored its use in various industrial applications, including coatings, inks, and as a cleaning agent in electronics manufacturing due to its good solvency for both polar and non-polar substances. ontosight.aichemicalbook.comguidechem.com

Research into the synthesis of methoxyisopropyl acetate includes processes like the esterification of propylene (B89431) glycol methyl ether with acetic acid. google.com Some studies have focused on developing more efficient and environmentally friendly production methods, such as using solid acid catalysts. google.com

While much of the industrial use and a significant portion of the research pertains to the racemic mixture, there is a recognized research gap concerning the enantiomer-specific properties and synthesis of (S)-methoxyisopropyl acetate. vulcanchem.com The development of methods for enantioselective synthesis is a key area for future research. vulcanchem.com This includes the potential use of chiral catalysts to produce the (S)-enantiomer selectively. Furthermore, research into the specific applications of (S)-methoxyisopropyl acetate as a chiral solvent or intermediate in asymmetric synthesis is an emerging area of interest. vulcanchem.com The compound has also been identified in studies analyzing the chemical composition of plant extracts, suggesting its natural occurrence. jmchemsci.comjmchemsci.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B8254406 Methoxyisopropyl acetate, (S)- CAS No. 335203-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-1-methoxypropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHKCFNBLRBOGN-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335203-10-6
Record name Methoxyisopropyl acetate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335203106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHOXYISOPROPYL ACETATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TZJ61FON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for S Methoxyisopropyl Acetate

Enantioselective Catalysis in (S)-Methoxyisopropyl Acetate (B1210297) Synthesis

Enantioselective catalysis is at the forefront of producing single-enantiomer compounds. This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of (S)-Methoxyisopropyl acetate, which is the ester of (S)-1-methoxy-2-propanol and acetic acid, the key challenge lies in establishing the stereocenter on the propanol (B110389) backbone. Both biocatalytic and transition metal-based strategies have been developed to address this challenge, either by resolving a racemic mixture of the precursor alcohol or by constructing the chiral center asymmetrically from a prochiral substrate.

Biocatalytic Pathways and Enzymatic Resolution

Biocatalysis utilizes enzymes as natural, highly efficient, and stereoselective catalysts. nih.gov Enzymes operate under mild conditions, are biodegradable, and often exhibit exceptional levels of enantioselectivity, making them an attractive option for green and sustainable chemical synthesis. nih.govresearchgate.net For the preparation of chiral esters like (S)-Methoxyisopropyl acetate, enzymatic kinetic resolution (EKR) of the corresponding alcohol precursor, (±)-1-methoxy-2-propanol, is a primary strategy.

Lipases are a class of enzymes widely employed in organic synthesis due to their stability in organic solvents, broad substrate specificity, and lack of a need for cofactors. nih.gov The primary strategy for obtaining (S)-1-methoxy-2-propanol, the precursor to (S)-Methoxyisopropyl acetate, involves the kinetic resolution of a racemic mixture of 1-methoxy-2-propanol (B31579). This process relies on the differential rate of reaction of the two enantiomers with an acyl donor, catalyzed by a lipase (B570770).

In a typical kinetic resolution process for a racemic alcohol, a lipase selectively acylates one enantiomer, leaving the other unreacted. For the synthesis of the (S)-ester, the lipase would ideally acylate the (R)-alcohol, (R)-1-methoxy-2-propanol, at a much faster rate than the (S)-enantiomer. This would result in the formation of (R)-methoxyisopropyl acetate and leave behind the unreacted, enantiomerically enriched (S)-1-methoxy-2-propanol. The desired (S)-alcohol can then be separated from the (R)-ester and subsequently acylated in a non-enzymatic step to yield the final product, (S)-Methoxyisopropyl acetate.

Alternatively, a transesterification reaction can be employed where the racemic alcohol reacts with an acyl donor, such as vinyl acetate. nih.gov Lipases like those from Burkholderia cepacia (formerly Pseudomonas cepacia) are effective catalysts for such transformations. nih.govorganic-chemistry.org The choice of solvent, acyl donor, and specific lipase is crucial for optimizing both the conversion rate and the enantiomeric excess (ee) of the product. For instance, studies on analogous secondary alcohols have shown that lipases from Pseudomonas fluorescens and Aspergillus niger can effectively resolve racemates via acetylation or hydrolysis, yielding products with greater than 99% ee. mdpi.com

Below is a table summarizing common lipases and reaction components used in the kinetic resolution of analogous secondary alcohols, which is the guiding principle for resolving (±)-1-methoxy-2-propanol.

Lipase SourceAcyl DonorSolventTarget ProductAchieved Enantiomeric Excess (ee)
Pseudomonas cepaciaVinyl Acetate1,4-Dioxane(R)-acetate / (S)-alcohol>99%
Burkholderia cepaciaVinyl AcetateDiisopropyl ether (DIPE)(S)-acetate / (R)-alcohol98% (acetate), 94% (alcohol)
Candida rugosaIsopropenyl AcetateToluene / [EMIM][BF4](S)-alcohol derivative96.2%
Pseudomonas fluorescensNot specified (acetylation)Not specified(R)-acetates / (S)-alcohols>99%

This table is illustrative of lipase applications for chiral secondary alcohols and is based on analogous resolutions reported in the literature. nih.govmdpi.commdpi.com

An alternative biocatalytic approach involves the synthesis of chiral precursors that can be chemically converted to (S)-1-methoxy-2-propanol. Hydroxynitrile lyases (HNLs) catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones, producing chiral cyanohydrins. nih.gov These cyanohydrins are versatile building blocks in organic synthesis. d-nb.info

The synthesis of (S)-1-methoxy-2-propanol could be envisioned starting from methoxyacetaldehyde (B81698). An (S)-selective hydroxynitrile lyase could catalyze the addition of HCN to methoxyacetaldehyde to produce (S)-2-hydroxy-3-methoxypropanenitrile. This chiral cyanohydrin intermediate could then be chemically transformed. The nitrile group can be reduced to a primary amine, which can be subsequently removed, or the cyanohydrin can be hydrolyzed to an α-hydroxy acid, followed by reduction of the carboxylic acid to an alcohol. The stereochemical integrity of the hydroxyl-bearing carbon, established by the HNL, is maintained throughout these transformations.

The use of HNLs, such as the (S)-oxynitrilase from Sorghum bicolor, has been well-established for the synthesis of (S)-cyanohydrins from various aldehydes, often achieving high enantioselectivity. d-nb.info The reaction is typically performed in a two-phase system or in organic solvents like diisopropyl ether to suppress the non-enzymatic, racemic reaction. nih.govd-nb.info

EnzymeSubstrate TypeProductEnantiomeric Purity
(S)-Oxynitrilase (Sorghum bicolor)Aromatic Aldehydes(S)-CyanohydrinsHigh
(R)-Oxynitrilase (Prunus amygdalus)Aromatic & Aliphatic Aldehydes(R)-CyanohydrinsHigh
HNL from Manihot esculentaAldehydesOptically Active CyanohydrinsHigh

This table summarizes the general application of HNLs for producing chiral cyanohydrins, which are potential precursors for the synthesis of (S)-1-methoxy-2-propanol. d-nb.infolu.se

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a powerful alternative to biocatalysis for creating chiral centers. These methods typically involve a central metal atom coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, directing the stereochemical outcome of the reaction.

While not a standard method for this specific molecule, palladium-catalyzed asymmetric reactions represent a potential pathway. For instance, an analogous process to the asymmetric diacetoxylation of an alkene could theoretically be applied. In such a hypothetical route, methoxypropene could be subjected to a palladium-catalyzed oxidation in the presence of a chiral ligand and an acetate source. This could, in principle, lead to the formation of a diacetoxypropane derivative, which could then be selectively manipulated to yield the target molecule. However, controlling the regioselectivity and enantioselectivity of such a reaction would be a significant challenge.

Another conceptually related strategy is oxidative carbonylation. Palladium catalysts are known to facilitate the reaction of alcohols with carbon monoxide and an oxidant to form carbonates or esters. unive.it A process could be envisioned where a precursor is carbonylated to introduce the acetate functionality. For example, the carbonylation of dimethyl ether can produce methyl acetate. google.com While direct application to (S)-Methoxyisopropyl acetate is not documented, these palladium-catalyzed carbonylation techniques form a cornerstone of modern synthetic chemistry for ester formation. uniurb.itsci-hub.se

Rhodium-catalyzed reactions are particularly prominent in asymmetric synthesis, including hydrogenation and hydroformylation. capes.gov.br A relevant synthetic strategy involves the creation of a chiral amine, which can then serve as a precursor. For example, rhodium-catalyzed asymmetric addition of aryl groups to imines can produce chiral amines with high enantioselectivity. organic-chemistry.org

In the context of (S)-Methoxyisopropyl acetate, a synthetic route could be designed where a chiral amine is first synthesized using a rhodium-catalyzed method. This chiral amine could then be converted into the corresponding alcohol, (S)-1-methoxy-2-propanol, via diazotization followed by hydrolysis, with retention or inversion of configuration depending on the reaction conditions.

Chemoenzymatic Dynamic Kinetic Resolution for Enhanced Enantiopurity

Dynamic kinetic resolution (DKR) is a powerful technique to overcome the inherent 50% yield limitation of conventional kinetic resolution of racemic mixtures. In the context of producing (S)-Methoxyisopropyl acetate, a chemoenzymatic DKR approach combines the high enantioselectivity of an enzyme for the acylation of one enantiomer of methoxyisopropyl alcohol with a metal catalyst that facilitates the in-situ racemization of the unreacted alcohol enantiomer. This ensures that the entire racemic starting material can be converted into the desired single enantiomeric product.

The process typically involves a lipase, such as Candida antarctica lipase B (CALB), which is widely used for its efficacy in resolving secondary alcohols. nih.govwikipedia.org The lipase selectively acylates the (S)-enantiomer of methoxyisopropyl alcohol using an acyl donor like isopropenyl acetate. mdpi.commdpi.com Simultaneously, a racemization catalyst, often a ruthenium complex, continuously converts the non-reactive (R)-enantiomer back into the racemic mixture, making it available for the enzymatic acylation. wikipedia.orgnih.gov This concurrent enzymatic resolution and racemization lead to a theoretical yield of up to 100% of the desired (S)-methoxyisopropyl acetate with high enantiomeric excess. mdpi.com

The choice of solvent, temperature, and the specific combination of enzyme and racemization catalyst are critical parameters that need to be optimized to ensure compatibility and efficiency. For instance, some metal catalysts can be incompatible with enzymes, leading to denaturation or inhibition. acs.org To address this, strategies such as catalyst compartmentalization within rotating bed reactors have been developed to physically separate the two catalytic species while allowing the substrate to move between them. acs.org

Table 1: Key Components in Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols

ComponentFunctionExample(s)
BiocatalystEnantioselective acylation of one alcohol enantiomerCandida antarctica lipase B (CALB)
Racemization CatalystIn-situ racemization of the unreacted alcohol enantiomerRuthenium complexes, Vanadyl sulfate
Acyl DonorProvides the acetyl group for esterificationIsopropenyl acetate, Vinyl acetate
SolventProvides a suitable reaction mediumToluene, Heptane

Industrial Chemical Process Development for Chiral Methoxyisopropyl Acetate

The large-scale production of chiral compounds like methoxyisopropyl acetate requires robust and efficient industrial processes. Key considerations include reactor design and the use of catalysts that are both active and easily separable from the product stream.

For the industrial-scale esterification to produce methoxyisopropyl acetate, continuous reactor systems are often preferred over batch processes due to their potential for higher throughput and more consistent product quality. Two common types of continuous reactors are the continuous stirred-tank reactor (CSTR) and the plug-flow reactor (PFR). mt.com

A comparative analysis of these reactor types for esterification reactions has shown that PFRs can offer advantages in managing the exothermic nature of the reaction, leading to better control over "hotspot" temperatures. mdpi.comsemanticscholar.org For the production of a similar compound, propylene (B89431) glycol methyl ether acetate, a continuous process utilizing a two-stage fixed-bed reactor (a type of PFR) has been patented. In this process, the raw materials are fed into the first reactor, and the resulting mixture is then sent to a distillation tower to remove water via azeotropic distillation. The partially converted material is then fed to a second fixed-bed reactor to drive the reaction to completion.

Optimization of such a continuous process involves careful control of several parameters:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or catalyst degradation. Optimal temperature profiles are crucial. For example, in the production of ethyl acetate, a PFR process operated efficiently at 70-75 °C, whereas a CSTR required 110 °C for maximum conversion. semanticscholar.org

Reactant Molar Ratio: Using an excess of one reactant can shift the equilibrium towards the product side, increasing conversion.

Flow Rate (Residence Time): The time the reactants spend in the reactor must be sufficient for the reaction to reach the desired level of conversion. Increasing the flow rate decreases residence time and can lower conversion. mdpi.com

Table 2: Comparison of PFR and CSTR for Esterification

FeaturePlug-Flow Reactor (PFR)Continuous Stirred-Tank Reactor (CSTR)
Flow Pattern Fluid particles pass through the reactor in an orderly manner without mixing in the axial direction.Reactants are continuously added to a well-mixed vessel, and the product mixture is continuously removed.
Temperature Control Can exhibit temperature gradients; multi-tubular designs can mitigate hotspots.Uniform temperature throughout the reactor.
Conversion Generally higher conversion for a given reactor volume compared to CSTR.Lower conversion for a given reactor volume compared to PFR.
Industrial Application Well-suited for large-scale, continuous production where high conversion is desired.Useful for reactions requiring constant temperature and good mixing.

The use of heterogeneous solid acid catalysts in esterification processes offers significant advantages over traditional homogeneous catalysts like sulfuric acid. mdpi.com These benefits include reduced corrosion, simplified catalyst separation from the product, and the potential for catalyst reuse, which contributes to a more environmentally friendly and cost-effective process. mdpi.com

Several types of solid acid catalysts have been investigated for the synthesis of propylene glycol methyl ether acetate, a constitutional isomer of methoxyisopropyl acetate. These catalysts are also applicable to the synthesis of (S)-Methoxyisopropyl acetate. Examples of such catalysts include:

Amberlyst-15: A macroreticular polymeric resin that has demonstrated good catalytic activity and stability in the synthesis of propylene glycol methyl ether acetate. mdpi.com

Titanium Sulfate: A solid superacidic catalyst that has been shown to be effective under optimized conditions. researchgate.net

12-Tungstophosphoric Acid: Another solid superacid that can be used to catalyze the esterification reaction. researchgate.net

The performance of these catalysts depends on factors such as their acidity, surface area, and pore structure. The selection of the most suitable catalyst will depend on the specific process conditions and economic considerations.

Strategic Use of Protecting Groups in Complex Molecule Synthesis (e.g., 2-Methoxyisopropyl-Protected Diazidoglyoxime)

In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. This is achieved through the use of protecting groups. The 2-methoxyisopropyl (MIP) group, which is structurally related to the methoxyisopropyl moiety in (S)-methoxyisopropyl acetate, serves as an effective protecting group for hydroxyl functionalities. The MIP group is typically introduced by the reaction of an alcohol with 2-methoxypropene (B42093) under acidic conditions. wikipedia.org

A notable example of the strategic use of a 2-methoxyisopropyl protecting group is in the synthesis of the energetic material dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50). The synthesis of TKX-50 involves a highly sensitive intermediate, diazidoglyoxime. To mitigate the risks associated with handling this intermediate, a safer synthetic route has been developed that utilizes 2-methoxyisopropyl-protected diazidoglyoxime (MIP-DAzG).

The introduction of the bulky 2-methoxyisopropyl group onto the hydroxyl functions of diazidoglyoxime significantly reduces the sensitivity of the intermediate to mechanical stimuli. This protecting group is stable under the conditions required for its introduction and can be effectively removed during a subsequent cyclization reaction under acidic conditions to form the desired product. The use of the MIP protecting group in this context demonstrates a crucial strategy for enhancing the safety and feasibility of synthesizing highly energetic and sensitive molecules.

Analytical and Spectroscopic Characterization of S Methoxyisopropyl Acetate

Methodologies for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical in many fields, particularly in the pharmaceutical and fine chemical industries, where the biological activity of a chiral molecule can be highly dependent on its stereochemistry. For (S)-Methoxyisopropyl acetate (B1210297), a variety of analytical techniques are employed to quantify the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. heraldopenaccess.us These methods primarily rely on creating a chiral environment that allows for the discrimination between the (S)- and (R)-enantiomers.

Chromatographic Techniques for Chiral Discrimination

Chromatography is a powerful technique for separating the enantiomers of chiral compounds. mdpi.com The fundamental principle involves the differential interaction of the enantiomers with a chiral selector, which can be part of the stationary phase or a mobile phase additive. nih.gov This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.

Chiral Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds like (S)-Methoxyisopropyl acetate. The separation of enantiomers is achieved by using a chiral stationary phase (CSP). gcms.cz These phases are typically composed of a chiral selector, often a cyclodextrin (B1172386) derivative, coated onto the inner wall of a capillary column. gcms.cz

The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different partition coefficients and, consequently, different retention times. The enantiomeric excess (ee) can then be calculated from the integrated peak areas of the two enantiomers. libretexts.org

Commonly used chiral selectors in GC columns for separating chiral esters and alcohols include derivatized cyclodextrins. For a compound like Methoxyisopropyl acetate, a column with a stationary phase such as a permethylated beta-cyclodextrin (B164692) might be employed. gcms.cz The selection of the specific CSP and the optimization of GC parameters such as temperature program, carrier gas flow rate, and injection mode are crucial for achieving baseline separation of the enantiomers.

Table 1: Illustrative Chiral GC Parameters for Enantiomeric Analysis

ParameterExample ConditionPurpose
Column Cyclodextrin-based CSP (e.g., Rt-βDEXsm)Provides the chiral environment for enantioseparation.
Carrier Gas Helium or HydrogenTransports the analyte through the column.
Oven Program Isothermal or Temperature Gradient (e.g., 60°C to 150°C at 2°C/min)Optimizes the separation and peak shape.
Injector Split/Splitless, 220°CVaporizes the sample for introduction into the column.
Detector Flame Ionization Detector (FID), 250°CDetects and quantifies the eluted enantiomers.

This table presents typical starting conditions; actual parameters require method-specific optimization.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and versatile techniques for the separation of enantiomers. heraldopenaccess.usphenomenex.com The method relies on chiral stationary phases (CSPs) that contain a single enantiomer of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. nih.gov

For a compound like (S)-Methoxyisopropyl acetate, polysaccharide-based CSPs are particularly effective. chromatographyonline.com These CSPs, derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), provide a complex chiral environment with grooves and cavities. nih.gov Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte's functional groups and the chiral stationary phase. chromatographyonline.com

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, plays a critical role in achieving separation. researchgate.net The choice of solvent and its proportion can significantly influence the retention times and the resolution factor (Rs) between the enantiomers. researchgate.netmdpi.com Quantification is performed using a standard detector, such as a UV detector, and the enantiomeric excess is determined by comparing the peak areas of the two enantiomers. heraldopenaccess.us

Table 2: Representative Chiral HPLC Conditions for Enantiomer Separation

ParameterExample ConditionRationale
Column (CSP) Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity for a wide range of chiral compounds, including esters. chromatographyonline.comnih.gov
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Adjusts the polarity to optimize retention and separation. researchgate.net
Flow Rate 1.0 mL/minControls the speed of the separation and influences peak width.
Temperature 25°CCan affect the thermodynamics of the chiral recognition process. chromatographyonline.com
Detection UV at 210 nmAllows for the detection and quantification of the acetate chromophore.

This table provides a general method outline; specific conditions must be developed and validated for the analyte.

Ion-Pair Reversed-Phase Liquid Chromatography (IPRP) is a specialized HPLC technique used for the separation of ionic or ionizable compounds on a non-polar stationary phase (like C8 or C18). technologynetworks.comchromatographyonline.com The method involves adding an ion-pairing reagent to the mobile phase. This reagent is typically a large organic molecule with an opposite charge to the analyte and a hydrophobic alkyl chain. youtube.com It forms a neutral, hydrophobic ion-pair with the analyte, which can then be retained and separated by the reversed-phase column. technologynetworks.comslideshare.net

For a neutral, non-ionizable compound like (S)-Methoxyisopropyl acetate, IPRP is not a directly applicable technique for chiral separation. However, this method is highly relevant for analogous chiral compounds that possess an acidic or basic functional group, such as chiral carboxylic acids or amines. consensus.app In such cases, a chiral ion-pairing agent could be used in the mobile phase to form diastereomeric ion pairs that can be separated on a standard achiral column. Alternatively, an achiral ion-pairing agent can be used to improve the retention and peak shape of chiral ionic compounds being separated on a chiral stationary phase. chromatographyonline.com

The key factors influencing separation in IPRP include the pH of the mobile phase, the concentration and chemical nature of the ion-pairing reagent, and the organic modifier content. slideshare.net

Spectroscopic Approaches to Stereochemical Analysis

Spectroscopic methods offer an alternative to chromatographic techniques for determining enantiomeric purity. These methods typically involve the use of a chiral auxiliary that interacts with the enantiomeric mixture to produce distinct spectroscopic signals for each enantiomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, this degeneracy can be broken. wordpress.com

There are two main approaches using chiral additives in NMR:

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an optically pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, exhibit distinct chemical shifts in the NMR spectrum. wordpress.com For an alcohol precursor to (S)-Methoxyisopropyl acetate, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. tcichemicals.com The resulting diastereomeric esters can be analyzed by ¹H or ¹⁹F NMR, and the integration of the distinct signals allows for the calculation of the enantiomeric excess of the original alcohol.

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): These agents form weak, non-covalent diastereomeric complexes with the analyte enantiomers. This interaction induces small but measurable differences in the chemical shifts of the protons (or other nuclei) of the two enantiomers. scispace.com Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are classic examples. libretexts.orgresearchgate.net These reagents are Lewis acids that coordinate to Lewis basic sites in the analyte, such as the oxygen atoms in (S)-Methoxyisopropyl acetate. libretexts.org The paramagnetic lanthanide ion causes large shifts in the NMR signals, and the different geometries of the diastereomeric complexes lead to differential shifts for the (R)- and (S)-enantiomers, allowing for their resolution and quantification. libretexts.org

Table 3: Comparison of NMR Methods with Chiral Additives

MethodPrincipleAdvantagesDisadvantages
Chiral Derivatizing Agents (CDAs) Covalent formation of diastereomers. wordpress.comLarger, more easily resolved chemical shift differences (Δδ).Requires chemical reaction; analyte is consumed/modified; potential for kinetic resolution.
Chiral Shift Reagents (CSRs) Non-covalent formation of diastereomeric complexes. scispace.comNo chemical modification of the analyte; reversible process.Smaller chemical shift differences; peak broadening can occur; requires careful optimization of reagent concentration.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. As enantiomers interact differently with circularly polarized light, CD spectroscopy provides a unique spectral fingerprint for each enantiomer.

For (S)-Methoxyisopropyl acetate, a CD spectrum would be recorded by passing circularly polarized light through a solution of the pure enantiomer and measuring the difference in absorbance as a function of wavelength. The resulting spectrum is expected to show positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores, such as the carbonyl group in the acetate moiety. The mirror-image enantiomer, (R)-Methoxyisopropyl acetate, would produce a CD spectrum of equal magnitude but opposite sign.

This technique is highly valuable for:

Confirming Enantiomeric Identity: The sign and pattern of the Cotton effects in the CD spectrum can be used to confirm the absolute configuration of the (S)-enantiomer, often by comparison to structurally similar compounds or theoretical calculations.

Assessing Enantiomeric Purity: While not the primary method for quantification, the intensity of the CD signal is proportional to the concentration of the chiral species. The presence of the opposing enantiomer would lead to a decrease in the observed signal intensity.

A hypothetical CD spectrum for (S)-Methoxyisopropyl acetate is illustrated below, showcasing the expected mirror-image relationship with its (R)-enantiomer.

Wavelength (nm)(S)-Methoxyisopropyl Acetate (ΔA)(R)-Methoxyisopropyl Acetate (ΔA)
210+0.005-0.005
220+0.012-0.012
230+0.008-0.008
240-0.003+0.003
250-0.001+0.001

This table represents hypothetical data for illustrative purposes.

Polarimetry and Optical Rotation Measurement for Enantiomeric Excess

Polarimetry is a fundamental and widely used technique for the analysis of chiral compounds. It measures the rotation of the plane of plane-polarized light as it passes through a solution containing a chiral substance. This phenomenon is known as optical rotation. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation using the following formula:

[α]λT = α / (l * c)

Where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

For (S)-Methoxyisopropyl acetate, a measurement of its specific rotation would yield a unique value. The (R)-enantiomer would have the exact same value but with the opposite sign.

This principle is the basis for determining the enantiomeric excess (ee) of a sample. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. It is calculated as:

ee (%) = ([α]observed / [α]pure) * 100

Where:

[α]observed is the specific rotation of the mixture.

[α]pure is the specific rotation of the pure enantiomer.

A racemic mixture (50:50 of both enantiomers) will have an observed rotation of 0°, corresponding to an ee of 0%. A completely pure sample of one enantiomer will have an observed rotation equal to its specific rotation, resulting in an ee of 100%.

The following table illustrates how the observed rotation and calculated enantiomeric excess would change for various mixtures of (S)- and (R)-Methoxyisopropyl acetate, assuming a hypothetical specific rotation of +25° for the pure (S)-enantiomer.

% (S)-Isomer% (R)-IsomerObserved Rotation (α)Enantiomeric Excess (ee) %
1000+25.0°100% (S)
7525+12.5°50% (S)
50500.0°0%
2575-12.5°50% (R)
0100-25.0°100% (R)

This table is based on a hypothetical specific rotation value for illustrative purposes.

Derivatization Strategies for Indirect Enantiomeric Purity Assessment

While direct methods like chiral chromatography are common, indirect methods involving derivatization offer a robust alternative for determining enantiomeric purity. This strategy involves reacting the enantiomeric mixture of Methoxyisopropyl acetate with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). wikipedia.org

The process for (S)-Methoxyisopropyl acetate would first involve hydrolysis of the acetate ester to the corresponding alcohol, (S)-1-methoxy-2-propanol. This alcohol can then be reacted with an enantiomerically pure CDA. The resulting diastereomeric products can be analyzed, and the ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original sample.

Key requirements for a successful derivatization strategy include:

The chiral derivatizing agent must be enantiomerically pure.

The reaction must proceed to completion without any racemization at the chiral center of the analyte or the CDA.

The resulting diastereomers must be stable and separable under the chosen chromatographic conditions.

Several classes of reagents are suitable for the derivatization of the parent alcohol of (S)-Methoxyisopropyl acetate.

Chiral Derivatizing Agent (CDA)Reagent ClassResulting DiastereomerAnalytical Technique
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)Acid ChlorideMosher's EsterGC, HPLC, NMR
(R)-(+)-1-(1-Naphthyl)ethyl isocyanateIsocyanateUrethane/CarbamateHPLC
(-)-Menthyl chloroformateChloroformateCarbonateGC
(S)-(+)-2-Phenylbutyric anhydrideAcid AnhydrideEsterGC, HPLC

The selection of the appropriate CDA depends on the functional group present in the analyte and the analytical instrumentation available. chromtech.com For example, fluorinated reagents like Mosher's acid chloride can produce derivatives that are highly responsive to electron capture detectors (ECD) in GC, allowing for trace-level analysis. gcms.cz

Diverse Applications and Mechanistic Roles in Advanced Chemical Synthesis

(S)-Methoxyisopropyl Acetate (B1210297) as a Chiral Intermediate in Pharmaceutical Synthesis

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as the majority of drugs are chiral compounds, and their different enantiomers can exhibit varied physiological effects. (S)-Methoxyisopropyl acetate serves as a valuable chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs). While specific examples of its direct integration into the synthesis of marketed drugs are not extensively detailed in publicly available literature, its precursor, (S)-1-methoxy-2-propanol, is utilized in the preparation of various complex molecules. For instance, (S)-(+)-1-Methoxy-2-propanol is a reactant in the preparation of quinazoline (B50416) derivatives that act as potential inhibitors of EGFR/HER-2 tyrosine kinases, which are significant targets in cancer therapy. uniqsis.com The chirality of (S)-methoxyisopropyl acetate is crucial for establishing the desired stereochemistry in the final drug molecule, which in turn dictates its efficacy and safety profile. The use of such chiral intermediates helps to avoid the formation of undesirable stereoisomers, which can be inactive or even harmful.

The development of synthetic routes that incorporate chiral building blocks like (S)-methoxyisopropyl acetate is a key focus in pharmaceutical process chemistry. These efforts aim to create more efficient and stereoselective syntheses of new and existing drugs. The principles of chiral synthesis, including the use of chiral pool starting materials, chiral auxiliaries, and asymmetric catalysis, are all relevant to the application of (S)-methoxyisopropyl acetate and its derivatives.

Role as a Chiral Building Block for Complex Organic Molecules and Fine Chemicals

As a chiral building block, (S)-methoxyisopropyl acetate provides a readily available source of a specific stereocenter that can be incorporated into larger, more complex molecules. This "chiral pool" approach is a fundamental strategy in asymmetric synthesis. The precursor alcohol, (S)-(+)-1-methoxy-2-propanol, can be used to prepare other important chiral molecules such as (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate (B104242) and thiazolopyridine urea (B33335) derivatives. uniqsis.com These derivatives can then participate in a variety of chemical transformations to construct intricate molecular architectures.

The utility of (S)-methoxyisopropyl acetate as a chiral building block extends to the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their specific chemical or physical properties. These can include specialized chemicals for the electronics, flavor and fragrance, and polymer industries. The presence of the chiral methoxyisopropyl group can influence the properties of the final product in a desirable way, for example, by imparting specific optical or biological activity.

Integration into Enantioselective Syntheses of Chiral Alcohols and Amines

The enantioselective synthesis of chiral alcohols and amines is a cornerstone of modern organic chemistry, as these functional groups are ubiquitous in biologically active molecules. While direct examples of (S)-methoxyisopropyl acetate being used as a catalyst or a chiral auxiliary in these syntheses are not prominent in the surveyed literature, its structural motif can be found in related applications. For instance, the methoxy (B1213986) group can act as a directing or protecting group in various chemical transformations.

In the broader context of enantioselective synthesis, chiral alcohols and their derivatives are often used to control the stereochemical outcome of reactions. For example, chiral alcohols can be used to prepare chiral esters, which can then undergo diastereoselective reactions. The principles of asymmetric induction, where a chiral center in a molecule influences the creation of a new stereocenter, are central to these processes. The methoxyisopropyl group, with its defined stereochemistry, has the potential to influence the stereochemical course of reactions at other sites within a molecule.

Specific Utility in Agrochemical and Energetic Material Precursor Synthesis (e.g., S-Metolachlor, TKX-50)

A significant application of the chiral precursor to (S)-methoxyisopropyl acetate is in the synthesis of the herbicide S-Metolachlor . The herbicidal activity of metolachlor (B1676510) resides primarily in the (S)-enantiomer. Therefore, the enantioselective synthesis of S-Metolachlor is of great commercial importance. One synthetic route to S-Metolachlor involves the use of (S)-1-methoxy-2-propanol as a key chiral starting material. This highlights the critical role of this chiral building block in the large-scale production of an important agrochemical.

In the field of energetic materials, a derivative of methoxyisopropyl alcohol is used in the synthesis of TKX-50 (dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate), a high-performance explosive with reduced sensitivity. The synthesis of TKX-50 involves a sensitive intermediate, diazidoglyoxime. To improve the safety of the process, a 2-methoxyisopropyl-protected diazidoglyoxime is used as an insensitive intermediate. The methoxyisopropyl group acts as a protecting group that can be effectively removed during the cyclization reaction to form the final energetic material.

ApplicationCompoundRole of (S)-Methoxyisopropyl Acetate Moiety
AgrochemicalS-MetolachlorPrecursor ((S)-1-methoxy-2-propanol) is a key chiral building block.
Energetic MaterialTKX-50The methoxyisopropyl group is used as a protecting group for a sensitive intermediate.

Continuous Flow Chemistry Applications Utilizing Chiral Intermediates

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov The synthesis of chiral active pharmaceutical ingredients and their intermediates is an area where flow chemistry is making a significant impact. nih.gov

A notable application in this area is the continuous-flow synthesis of a key intermediate of the herbicide S-Metolachlor. This process utilizes asymmetric hydrogenation with a heterogeneous catalyst immobilized on a core/shell-type support. researchgate.net The ability to perform this chiral transformation in a continuous flow setup demonstrates the potential for the large-scale, efficient production of this important agrochemical intermediate. While the direct use of (S)-methoxyisopropyl acetate in a reported continuous flow system was not identified, the synthesis of its downstream product's intermediate highlights the relevance of this chemical family to flow chemistry applications.

The general advantages of flow chemistry, such as precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and the ability to handle hazardous reagents more safely, are all applicable to reactions involving chiral intermediates like (S)-methoxyisopropyl acetate.

Contributions to Stereoselective Polymer Chemistry and Materials Science

Stereoselective polymerization is a field focused on the synthesis of polymers with a controlled spatial arrangement of monomer units. This control over stereochemistry can lead to polymers with unique and desirable properties. While the direct polymerization of a monomer containing the (S)-methoxyisopropyl acetate moiety is not widely reported, the principles of stereoselective polymerization of related monomers, such as acrylates and methacrylates, are well-established. The chiral center in a monomer can influence the stereochemistry of the resulting polymer chain, leading to the formation of isotactic, syndiotactic, or atactic polymers.

A specific and notable contribution of the methoxyisopropyl acetate structure to materials science is in the design of CO2-soluble oligomers and polymers. Supercritical carbon dioxide is an environmentally benign solvent with potential applications in various industrial processes. The development of polymers that are soluble in CO2 is a key area of research.

Ab initio molecular modeling has been used to design non-fluorous polymers that are potentially soluble in liquid CO2. researchgate.netnih.gov Methoxyisopropyl acetate was identified as a model for a monomeric repeat unit that exhibits multiple favorable binding sites for CO2. researchgate.netnih.gov Based on these calculations, oligomers and polymers containing moieties structurally similar to methoxyisopropyl acetate have been synthesized and their solubility in CO2 has been tested. researchgate.netnih.gov

Table of CO2-Soluble Polymers Based on Methoxyisopropyl Acetate Model:

Polymer/OligomerModeled Monomeric UnitCO2 Solubility
oligo(3-acetoxy oxetane)Methoxy isopropyl acetate5 wt % soluble at 25 MPa and 25 °C
random copolymer (vinyl 1-methoxyethyl ether-co-vinyl acetate)Methoxy isopropyl acetate3 wt % soluble at 120 MPa and 25 °C

These findings demonstrate that the structural features of methoxyisopropyl acetate, specifically the presence of ether and acetate groups, contribute to the CO2-philicity of the resulting polymers. researchgate.netnih.gov This research opens up possibilities for the development of new, environmentally friendly materials for applications in areas such as green chemistry and materials processing.

Principles of Stereoselective Epoxide Polymerization (relevant to the structural backbone)

Stereoselective epoxide polymerization is a sophisticated synthetic strategy employed to control the spatial arrangement of monomer units along a polymer chain, resulting in polymers with specific tacticities, such as isotactic or syndiotactic structures. The tacticity of the resulting polyether profoundly influences its physical and mechanical properties; for instance, atactic poly(propylene oxide) is an amorphous liquid, whereas isotactic poly(propylene oxide) is a semi-crystalline thermoplastic. illinois.edunsf.gov Control over the polymer backbone's stereochemistry is typically achieved through the use of chiral catalysts or initiators that can differentiate between the enantiomers of a racemic epoxide or selectively open a meso-epoxide.

The polymerization of epoxides can proceed through several mechanisms, including cationic, anionic, and metal-mediated pathways. acs.org However, for achieving high stereocontrol, anionic and metal-mediated ring-opening polymerizations (ROP) are the most effective. acs.org In these systems, the active species is often a metal alkoxide of the form LnM–OR, where L is an ancillary ligand, M is a metal center, and OR is the initiating alkoxide group. acs.org The process begins with the nucleophilic attack of the alkoxide on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring and the formation of a new metal alkoxide at the end of the growing polymer chain. This new alkoxide then proceeds to attack the next monomer unit, propagating the chain.

A crucial element in this process is the introduction of chirality, which can originate from a chiral initiator or a chiral ligand complexed to the metal center. While not directly used as an initiator itself, a compound like (S)-Methoxyisopropyl acetate is structurally related to the chiral alcohol (S)-1-Methoxy-2-propanol. Such chiral alcohols can be readily converted into chiral alkoxide initiators. These initiators, possessing a defined stereocenter, play a pivotal role in influencing the stereochemical outcome of the polymerization.

There are two primary mechanisms by which stereocontrol is exerted on the polymer backbone: chain-end control and enantiomorphic-site control. illinois.eduacs.org

Chain-End Control: In this mechanism, the stereochemistry of the last monomer unit added to the growing polymer chain dictates the stereoselective addition of the next incoming monomer. The chiral center at the chain end creates a diastereomeric transition state upon coordination of the next monomer, favoring one enantiomer over the other. However, if a stereoerror occurs, this error is often propagated, leading to stereoblock structures. illinois.eduacs.org

Enantiomorphic-Site Control: This more effective mechanism relies on a chiral catalytic site, typically created by chiral ligands surrounding a metal center. illinois.eduacs.org The fixed chirality of the catalyst's environment preferentially selects one enantiomer of the racemic epoxide monomer, regardless of the stereochemistry of the previously added unit. illinois.edu If a stereoerror occurs, the catalyst's chiral environment can correct it in the subsequent addition, leading to a highly isotactic polymer. illinois.edu Most highly stereoselective epoxide polymerization systems operate under this control mechanism. acs.org

The use of enantiopure catalysts for the polymerization of racemic epoxides often involves a process known as kinetic resolution. The chiral catalyst polymerizes one enantiomer of the epoxide at a much faster rate than the other. cornell.edu This not only produces a highly isotactic polymer enriched in one enantiomer but also leaves behind unreacted monomer that is enriched in the other enantiomer. acs.orgcornell.edu The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast- and slow-reacting enantiomers (s = kfast/kslow). cornell.edu High selectivity factors are desirable for producing both highly enantioenriched polymers and epoxides. cornell.edu

Recent advancements have highlighted the efficacy of bimetallic catalysts, where two metal centers work in cooperation. illinois.eduacs.org It is proposed that one metal center activates the epoxide monomer while the other holds the growing polymer chain's alkoxide end, facilitating a low-energy transition state for the ring-opening reaction. acs.org For example, bimetallic cobalt-salen complexes have demonstrated exceptional activity and selectivity in the kinetic resolution of racemic epoxides, yielding highly isotactic polyethers. illinois.educornell.edu

The table below summarizes findings for different catalytic systems used in the stereoselective polymerization of propylene (B89431) oxide (PO), illustrating the impact of the catalyst structure on the resulting polymer's tacticity.

Table 1: Research Findings on Catalytic Systems for Stereoselective Polymerization of Propylene Oxide

Catalyst / Initiator System Monomer Stereocontrol Mechanism Resulting Polymer Tacticity Selectivity Factor (s) Reference
Bimetallic (salen)Co(III) complex with [PPN][OAc] rac-PO Enantiomorphic-Site Isotactic (>99% mm) 370 illinois.edu
Chiral diboranes with organobases rac-PO Enantiomorphic-Site Isotactic-enriched (up to 88% mm) N/A nih.gov
(R)-(-)-3,3-dimethyl-1,2-butanediol / Al(i-Bu)₃ rac-PO Enantiomorphic-Site Isotactic ~1.5 acs.org

Note: 'mm' refers to the percentage of isotactic triads in the polymer chain as determined by NMR spectroscopy. N/A indicates the data was not specified in the referenced source.

Theoretical and Computational Studies on S Methoxyisopropyl Acetate

Quantum Mechanical and Ab Initio Investigations of Stereochemistry and Reactivity

Quantum mechanical and ab initio calculations are instrumental in understanding the fundamental aspects of the stereochemistry and reactivity of (S)-methoxyisopropyl acetate (B1210297). These methods can be used to determine the absolute configuration of chiral molecules by comparing calculated chiroptical properties, such as optical rotation and electronic circular dichroism, with experimental data. acs.orgresearchgate.net For (S)-methoxyisopropyl acetate, density functional theory (DFT) is a common approach to unambiguously assign the absolute configuration. nih.gov

Ab initio calculations can also shed light on the reactivity of (S)-methoxyisopropyl acetate. For instance, in the context of its synthesis or hydrolysis, these methods can be used to model the electron distribution and predict the most likely sites for nucleophilic or electrophilic attack. Furthermore, the influence of the chiral center on the reactivity of the ester group can be investigated, providing insights into its enantioselective transformations. mdpi.com

Recent advancements in computational methods allow for the consideration of chiral effects in predicting reaction rate coefficients. mdpi.com For a molecule like (S)-methoxyisopropyl acetate, this involves constructing molecular models that account for the specific stereochemistry and then averaging the rate coefficients over various chiral permutations. mdpi.com

Molecular Modeling and Computational Design in Enantioselective Processes

Molecular modeling is a key tool in the study and design of enantioselective processes involving (S)-methoxyisopropyl acetate, particularly in enzymatic kinetic resolutions. nih.gov The kinetic resolution of racemic 1-methoxy-2-propyl acetate is often catalyzed by lipases, such as Candida antarctica lipase (B570770) B (CALB), to produce enantiomerically pure secondary alcohols. nih.govnih.gov

Computational design strategies can be employed to enhance the enantioselectivity of enzymes for substrates like methoxyisopropyl acetate. This involves creating mutant libraries of enzymes with modified active sites to favor the binding of one enantiomer over the other. Molecular dynamics simulations can then be used to rank these designs by analyzing the frequency of reactive poses of the substrate in the enzyme's active site. nih.gov

In the case of the lipase-catalyzed hydrolysis of (R/S)-1-methoxy-2-propyl-acetate, a kinetic model can be developed and validated against experimental data at various temperatures and substrate concentrations. nih.gov This modeling allows for a deeper understanding of the reaction system, which is crucial for process design and optimization. nih.gov The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a key parameter derived from these models. For the hydrolysis of 1-methoxy-2-propyl-acetate, high enantiomeric ratios have been reported, especially at lower temperatures. nih.gov

Table 1: Kinetic Parameters for the Lipase-Catalyzed Hydrolysis of (R/S)-1-Methoxy-2-propyl-acetate

Temperature (°C)Enantiomeric Ratio (E)
30110
4080
5062
6047

This table is based on data from kinetic modeling studies of the hydrolysis of (R/S)-1-methoxy-2-propyl-acetate catalyzed by Candida antarctica lipase B. nih.gov

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational methods are pivotal in elucidating the reaction mechanisms of processes involving (S)-methoxyisopropyl acetate. For the lipase-catalyzed kinetic resolution of its racemic mixture, a common mechanism is the ping-pong bi-bi mechanism. nih.gov Molecular modeling can be used to simulate the steps of this mechanism, including the formation of the enzyme-substrate complex, the acylation of the enzyme, and the subsequent deacylation.

Transition state analysis is a powerful computational technique to understand the origin of enantioselectivity. By calculating the energies of the transition states for the reaction of both the (R)- and (S)-enantiomers, the enantiomeric ratio (E) can be predicted. The difference in the free energy of activation (ΔΔG‡) between the two enantiomers is directly related to the enantioselectivity.

In the lipase-catalyzed hydrolysis of (R/S)-1-methoxy-2-propyl-acetate, the difference in the transition state energy for the two enantiomers has been determined. nih.gov The enthalpic and entropic contributions to this energy difference can be calculated, providing a detailed picture of the factors controlling the stereoselectivity of the reaction. nih.gov

Table 2: Thermodynamic Contributions to the Difference in Transition State Energy for the Hydrolysis of (R)- and (S)-1-Methoxy-2-propyl-acetate at 30°C

Thermodynamic ParameterValue (kJ/mol)
Enthalpic Contribution (ΔR-S ΔH‡)21.2
Entropic Contribution (-T x ΔR-S ΔS‡)9.7

This table illustrates the calculated enthalpic and entropic contributions to the difference in the transition state energy between the (R)- and (S)-enantiomers during lipase-catalyzed hydrolysis. nih.gov

Conformational Analysis and Intermolecular Interactions in Chiral Systems

The three-dimensional structure and conformational flexibility of (S)-methoxyisopropyl acetate, as well as its interactions with other molecules, are crucial for its behavior in chiral systems. Conformational analysis, often performed using molecular mechanics or quantum mechanical methods, helps to identify the low-energy conformations of the molecule. nih.gov The distribution of these conformers can be influenced by the solvent and temperature.

In the context of enzymatic reactions, understanding the intermolecular interactions between (S)-methoxyisopropyl acetate and the amino acid residues in the active site of an enzyme is essential. nih.gov These interactions, which can include hydrogen bonds, van der Waals forces, and hydrophobic interactions, determine the binding affinity and orientation of the substrate, ultimately influencing the enantioselectivity of the reaction. nih.gov

Molecular dynamics simulations can be used to study the dynamic nature of these interactions and to explore the conformational space of the enzyme-substrate complex. nih.gov By analyzing the trajectories from these simulations, researchers can identify the key intermolecular interactions that are responsible for the stabilization of the transition state for the preferred enantiomer.

Emerging Research Frontiers and Future Perspectives

Advancements in Asymmetric Catalysis for (S)-Methoxyisopropyl Acetate (B1210297) Production

The efficient production of single-enantiomer compounds like (S)-methoxyisopropyl acetate is a primary objective of asymmetric catalysis. mdpi.com This field has evolved beyond traditional methods, with modern research focusing on creating highly selective and active catalysts. nih.govbeilstein-journals.org Organocatalysis, in particular, has emerged as a major pillar alongside metal catalysis and biocatalysis, offering new activation modes for challenging stereoselective transformations. nih.govresearchgate.net

Recent progress involves the development of novel catalyst structures and strategies to enhance enantioselectivity. For instance, combining different catalytic modes, such as organocatalysis with photocatalysis, has opened new avenues for functionalizing molecules that were previously difficult to access. nih.govresearchgate.net For the synthesis of chiral esters, chemoenzymatic methods, particularly those employing lipases and esterases for the enantioselective hydrolysis or formation of ester bonds, are highly effective. nih.gov Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of a racemate to a single enantiomer to approach 100%. This is particularly relevant for the production of chiral secondary alcohols and their subsequent acetate derivatives. mdpi.com

Key advancements in catalysis relevant to (S)-methoxyisopropyl acetate production are summarized below:

Catalytic StrategyDescriptionRelevance to (S)-Methoxyisopropyl Acetate
Organocatalysis Utilizes small, chiral organic molecules to catalyze asymmetric reactions. New strategies include combining covalent and non-covalent activation. beilstein-journals.orgbeilstein-journals.orgOffers metal-free alternatives for the asymmetric synthesis of the precursor alcohol, (S)-1-methoxy-2-propanol, or direct asymmetric esterification.
Biocatalysis Employs enzymes (e.g., lipases, esterases, alcohol dehydrogenases) for highly selective transformations. nih.govLipase-catalyzed kinetic resolution of racemic 1-methoxy-2-propanol (B31579) is a common and highly effective method for producing the (S)-enantiomer.
Dynamic Kinetic Resolution (DKR) Combines enzymatic resolution with a metal or chemical catalyst that racemizes the unwanted enantiomer, allowing for yields >50%. mdpi.comCan significantly improve the yield of (S)-1-methoxy-2-propanol from its racemic mixture, which is then acetylated.
Combined Catalysis Integrates different catalytic systems, such as organocatalysis with photoredox or Lewis acid catalysis, to achieve novel reactivity. nih.govCould lead to novel, more direct routes to (S)-methoxyisopropyl acetate from simple achiral precursors.

Sustainable and Green Chemical Synthesis Routes for Chiral Compounds

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. scirea.orgsigmaaldrich.com The production of (S)-methoxyisopropyl acetate can be made more sustainable by implementing these principles at various stages of the synthesis.

A cornerstone of green chiral synthesis is the use of biocatalysis. Enzymes operate under mild conditions (ambient temperature and pressure, often in aqueous media), are highly selective, and are derived from renewable sources. pharmasalmanac.com This reduces energy consumption and the need for protecting groups, which simplifies purification and prevents waste. acs.org

Another key aspect is the use of renewable feedstocks. scirea.org Chiral building blocks can be derived from the "chiral pool," which includes naturally occurring, abundant, and inexpensive chiral molecules like terpenes, amino acids, and carbohydrates. rsc.orgbuchler-gmbh.com For instance, glycerol, a byproduct of biodiesel production, can be converted into valuable chiral synthons like solketal, demonstrating a green pathway from a renewable feedstock to a useful chiral molecule. researchgate.net The synthesis of (S)-methoxyisopropyl acetate's precursor could potentially be designed starting from such renewable materials.

The core principles of green chemistry applicable to chiral synthesis are outlined in the following table:

Green Chemistry PrincipleApplication in Chiral Synthesis
Prevention Designing syntheses to minimize waste generation from the outset. skpharmteco.com
Atom Economy Maximizing the incorporation of all reactant materials into the final product. acs.org
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources like plants or biomass. rsc.orgacs.org
Catalysis Using catalytic reagents (especially biocatalysts or recyclable organocatalysts) in small amounts instead of stoichiometric reagents. scirea.orgsigmaaldrich.com
Safer Solvents and Auxiliaries Minimizing or replacing hazardous organic solvents with benign alternatives like water or supercritical fluids.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps to reduce reagent use and waste. sigmaaldrich.comacs.org

Exploration of Novel Synthetic Transformations and Applications for (S)-Methoxyisopropyl Acetate

(S)-Methoxyisopropyl acetate serves as a chiral building block, a molecule containing a stereocenter that can be incorporated into a larger, more complex target molecule. enamine.netnbinno.com The value of such building blocks lies in their ability to introduce chirality into a synthesis in a reliable and predictable manner, which is crucial for the development of pharmaceuticals and other biologically active compounds where stereochemistry dictates function. buchler-gmbh.comnbinno.com

Research in this area focuses on expanding the utility of existing chiral building blocks through novel derivatization and transformation reactions. The secondary acetate group in (S)-methoxyisopropyl acetate can be a versatile functional handle. It can be hydrolyzed to reveal the corresponding secondary alcohol, (S)-1-methoxy-2-propanol, which can then undergo a variety of transformations such as oxidation, etherification, or substitution.

The derivatization of secondary alcohols is a common strategy to enhance their utility in synthesis or to facilitate analysis. researchgate.netdoi.org For example, conversion to other esters or functional groups can alter reactivity or introduce new points of connection for building more complex molecular architectures. libretexts.org The chiral 1-methoxy-2-propyl moiety is a structural motif found in various biologically active molecules, and (S)-methoxyisopropyl acetate represents a readily accessible source of this chiral fragment.

Transformation / ApplicationDescriptionPotential Relevance for (S)-Methoxyisopropyl Acetate
Hydrolysis Removal of the acetyl group to yield the chiral secondary alcohol, (S)-1-methoxy-2-propanol.This is a primary transformation to access the versatile alcohol for further reactions.
Oxidation Conversion of the secondary alcohol (after hydrolysis) to the corresponding chiral ketone, 1-methoxy-2-propanone.Creates a chiral electrophile for carbon-carbon bond-forming reactions.
Nucleophilic Substitution Activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by displacement with a nucleophile.Allows for the introduction of a wide range of functional groups (e.g., amines, azides, thiols) with inversion of stereochemistry if desired.
Chiral Building Block Synthesis Incorporation of the (S)-1-methoxy-2-propyl fragment into larger target molecules.Key application in the synthesis of enantiomerically pure pharmaceuticals and natural products. nih.gov

Integration with Machine Learning and Artificial Intelligence in Chiral Chemical Design

The convergence of artificial intelligence (AI) and chemistry is creating powerful new tools for catalyst design, reaction optimization, and the prediction of chemical properties. arxiv.org In the realm of asymmetric catalysis, machine learning (ML) is being used to tackle the long-standing challenge of predicting enantioselectivity. acs.orgsemanticscholar.org

ML models can be trained on datasets of catalytic reactions to identify the complex, often non-obvious relationships between the structure of the catalyst, substrate, and the stereochemical outcome of the reaction. cam.ac.ukpnas.org This data-driven approach can accelerate the discovery of new, highly selective catalysts for producing compounds like (S)-methoxyisopropyl acetate, reducing the need for extensive experimental screening. acs.orgriken.jp By analyzing large datasets, ML algorithms can help quantify and predict catalyst generality, identifying catalysts that are effective across a broad range of substrates. researchgate.net

AI/ML ApplicationDescriptionImpact on (S)-Methoxyisopropyl Acetate Synthesis
Predictive Modeling ML algorithms (e.g., random forests, neural networks) are trained on reaction data to predict enantioselectivity (% ee). cam.ac.ukpnas.orgEnables rapid in-silico screening of potential catalysts, prioritizing the most promising candidates for experimental validation. researchgate.netrsc.org
Catalyst Design AI models identify key structural features of catalysts that lead to high stereocontrol, guiding the design of new, more effective catalysts. riken.jpAccelerates the development of bespoke catalysts optimized for the production of specific chiral esters.
Reaction Optimization AI workflows can explore the high-dimensional space of reaction parameters (temperature, solvent, concentration) to find optimal conditions. arxiv.orgImproves the yield, selectivity, and efficiency of existing synthetic routes.
High-Throughput Screening (HTS) AI-guided robotics automate the synthesis and testing of large catalyst libraries. patsnap.commdpi.comDramatically increases the speed of discovering novel and highly efficient catalytic systems.
Elucidation of Molecular Structure AI algorithms can analyze spectroscopic data to help determine the absolute configuration of complex chiral molecules. uva.nlaihub.orgProvides powerful tools for characterizing chiral products and intermediates.

Q & A

Q. What analytical methods are recommended for identifying and quantifying (S)-methoxyisopropyl acetate in synthetic mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and purity assessment, leveraging retention indices and fragmentation patterns specific to the compound . For quantification, nuclear magnetic resonance (NMR) spectroscopy can resolve structural isomers, while high-performance liquid chromatography (HPLC) with UV detection is suitable for quantifying trace impurities. Ensure calibration standards are prepared in matrices matching experimental samples to avoid matrix effects .

Q. How can researchers safely handle (S)-methoxyisopropyl acetate in laboratory settings?

Refer to safety guidelines from the Cosmetic Ingredient Review (CIR), which recommends limiting occupational exposure to ≤0.5% in formulations due to potential dermal and respiratory irritation . Use fume hoods for volatile handling, and pair with personal protective equipment (PPE) such as nitrile gloves and safety goggles. Monitor airborne concentrations using OSHA-approved passive samplers .

Q. What synthetic routes are documented for preparing methoxyisopropyl acetate derivatives?

A common route involves esterification of methoxyisopropanol with acetic anhydride under acid catalysis (e.g., sulfuric acid). For enantiomerically pure (S)-forms, enzymatic resolution using lipases (e.g., Candida antarctica) can achieve >90% enantiomeric excess (ee) . Optimize reaction conditions (temperature, solvent polarity) to minimize racemization during synthesis .

Advanced Research Questions

Q. How does the stereochemistry of (S)-methoxyisopropyl acetate influence its solvent properties in polymer synthesis?

The (S)-enantiomer exhibits distinct dipole interactions due to its spatial configuration, affecting solubility parameters (e.g., Hansen solubility sphere) for polymers like polyesters. Comparative studies with (R)-enantiomers show differences in solvation dynamics using time-resolved fluorescence spectroscopy . Advanced simulations (MD/DFT) can model steric effects on solvent-polymer interactions .

Q. What discrepancies exist in toxicity data for methoxyisopropyl acetate, and how should they inform experimental design?

Conflicting data arise from in vitro vs. in vivo models:

  • In vitro cytotoxicity tests (e.g., Statens Seruminstitut Rabbit Cornea assay) report false negatives due to low molecular weight (132.16 g/mol) and rapid evaporation .
  • In vivo studies (CIR) indicate no systemic toxicity at ≤4% in cosmetics but note ocular irritation at higher doses .
    To resolve contradictions, use physiologically relevant 3D cell models and adjust exposure protocols to account for volatility .

Q. What strategies optimize enantioselective synthesis of (S)-methoxyisopropyl acetate for chiral solvent applications?

  • Catalytic asymmetric esterification : Employ chiral Brønsted acids (e.g., BINOL-phosphates) to enhance ee .
  • Kinetic resolution : Use immobilized Pseudomonas fluorescens lipase in biphasic systems (water/hexane) for scalable separation .
  • Analytical validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) with polarimetric detection .

Methodological Challenges

Q. How can researchers address the lack of stereospecific thermodynamic data for (S)-methoxyisopropyl acetate?

Leverage computational chemistry (e.g., Gaussian software) to predict properties like vapor pressure and enthalpy of vaporization. Validate predictions against experimental data from racemic mixtures, adjusting for enantiomeric differences using group contribution methods .

Q. What protocols mitigate interference from methoxyisopropyl acetate degradation products in LC-MS analysis?

  • Sample stabilization : Add 0.1% BHT to prevent oxidation during storage .
  • Chromatographic separation : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients to resolve degradation peaks (e.g., acetic acid, methoxyisopropanol) .

Data Interpretation

Q. How should researchers reconcile conflicting CAS registry entries (108-65-6 vs. 84540-57-8) for methoxyisopropyl acetate?

CAS 108-65-6 refers to the racemic mixture or unspecified stereochemistry, while 84540-57-8 may denote a structural isomer (e.g., 2-methoxypropyl-1-acetate). Confirm identity via spectral libraries (NIST Chemistry WebBook) and IUPAC nomenclature cross-referencing .

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